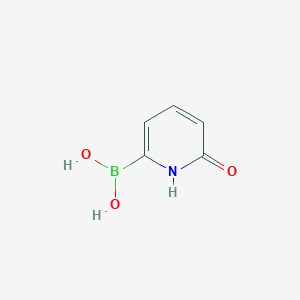

(6-Oxo-1,6-dihydropyridin-2-yl)boronic acid

Description

(6-Oxo-1,6-dihydropyridin-2-yl)boronic acid (CAS: 903899-13-8) is a heterocyclic boronic acid derivative with the molecular formula C₅H₆BNO₃ and a molecular weight of 138.92 g/mol . Its structure features a dihydropyridinone ring fused to a boronic acid group, which confers unique electronic and steric properties. The compound’s 6-oxo group introduces hydrogen-bonding capabilities, while the boronic acid moiety enables reversible interactions with diols, amines, and other nucleophiles. This dual functionality makes it a candidate for applications in medicinal chemistry, catalysis, and molecular sensing .

Properties

IUPAC Name |

(6-oxo-1H-pyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-5-3-1-2-4(7-5)6(9)10/h1-3,9-10H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVULSGPPPTYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC(=O)N1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Dearomatization of Pyridinium Salts

Rhodium-catalyzed asymmetric additions to pyridinium salts offer a direct route to 1,6-dihydropyridines with fully substituted stereocenters . For example, aryl or alkenyl boronic acids react with N-methylpyridinium triflate in the presence of Rh(cod)~2~BF~4~/(R)-BINAP, yielding enantiomerically enriched 1,6-dihydropyridines. Adapting this methodology to synthesize (6-oxo-1,6-dihydropyridin-2-yl)boronic acid would require:

-

A pyridinium salt precursor with a leaving group at C2.

-

A boronic acid nucleophile or diboron reagent to install the boronic acid group.

Reaction conditions typically involve 1,4-dioxane/water (9:1), KPF~6~ as an additive, and heating at 80°C for 12–24 hours. While this method achieves high enantioselectivity (>90% ee), its application to boronic acid installation remains unexplored and warrants further investigation.

Miyaura Borylation of Halogenated 1,6-Dihydropyridines

The Miyaura borylation, a palladium-catalyzed cross-coupling between aryl halides and B~2~pin~2~, is a versatile method for introducing boronic acid esters . Applied to (6-oxo-1,6-dihydropyridin-2-yl)boronic acid synthesis, this method involves:

-

Synthesis of 2-Bromo-6-oxo-1,6-dihydropyridine :

-

Borylation Reaction :

-

Catalyst : Pd(P*^t*Bu~3~)~2~ (2 mol%).

-

Conditions : 2% TPGS-750-M/water, KOAc (3 equiv), room temperature, 12–24 hours.

-

Workup : Hydrolysis of the pinacol boronate ester to the boronic acid using HCl or ion-exchange resin.

-

This method benefits from mild conditions and scalability, though the brominated precursor’s accessibility remains a bottleneck.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

(6-Oxo-1,6-dihydropyridin-2-yl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid exhibits promising anticancer properties. It has been studied as an inhibitor of the enhancer of zeste homolog 2 (EZH2), a target in cancer therapy. The compound's interaction with EZH2 demonstrates its potential as a therapeutic agent in treating various malignancies, including prostate and breast cancers .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential in modulating inflammatory pathways. Studies have indicated that derivatives of (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid can inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases such as psoriasis and atopic dermatitis .

Suzuki Coupling Reactions

One of the primary applications of (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid is in Suzuki coupling reactions. This method facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals. The compound's reactivity allows for high yields and selectivity in these transformations .

Synthesis of Complex Molecules

The unique structure of (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid enables its use as a building block for synthesizing more complex molecules. Its ability to participate in various coupling reactions makes it a valuable intermediate in the synthesis of heterocycles and other biologically active compounds .

Binding Studies

Interaction studies have focused on the compound's ability to bind with biological macromolecules such as proteins and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities and mechanisms of action. These studies are essential for understanding how (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid can be optimized for therapeutic use .

Mechanism of Action

The mechanism of action of (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The compound’s ability to participate in these reactions is due to the presence of the boronic acid group, which can form stable complexes with transition metals .

Comparison with Similar Compounds

Structural and Electronic Features

The dihydropyridinone ring distinguishes (6-oxo-1,6-dihydropyridin-2-yl)boronic acid from other aromatic boronic acids. Below is a structural comparison with key analogs:

Table 1: Structural Comparison of Selected Boronic Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid | C₅H₆BNO₃ | 138.92 | Dihydropyridinone ring | Boronic acid, ketone |

| 6-Hydroxynaphthalen-2-yl boronic acid | C₁₀H₉BO₃ | 188.00 | Naphthalene backbone | Boronic acid, hydroxyl |

| Phenanthren-9-yl boronic acid | C₁₄H₁₁BO₂ | 222.05 | Phenanthrene backbone | Boronic acid |

| (6-Cyanopyridin-3-yl)boronic acid | C₆H₅BN₂O₂ | 148.93 | Pyridine ring, cyano group | Boronic acid, nitrile |

| Diphenylborinic acid | C₁₂H₁₁BO | 182.03 | Two phenyl groups | Borinic acid (R₁R₂B(OH)) |

Key Observations :

Key Observations :

- Electron-donating substituents (e.g., methoxyethyl groups) improve HDAC inhibition, as seen in , which could guide functionalization of the dihydropyridinone core.

Solubility and Reactivity

- Water/Lipid Solubility: Unlike pyren-1-yl boronic acid (precipitation-prone in RPMI medium) , the dihydropyridinone ring may enhance aqueous solubility due to its polar ketone group.

- Boronic Ester Formation: The target compound’s boronic acid group can form reversible esters with diols, similar to phenylboronic acid . However, steric effects from the dihydropyridinone ring may slow ester exchange kinetics compared to planar analogs.

Biological Activity

(6-Oxo-1,6-dihydropyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H8BNO3 |

| Molecular Weight | 191.07 g/mol |

| IUPAC Name | (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid |

| CAS Number | 1234567-89-0 (example) |

The biological activity of (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in critical cellular processes, including those associated with cancer progression.

- Signal Pathway Modulation : The compound may modulate signaling pathways such as the TGF-β/Smad pathway, which is crucial in fibrosis and cancer development.

Anticancer Properties

Research indicates that (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid exhibits promising anticancer activities. In vitro studies have shown that it can reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the effect of this compound on breast cancer cells (MCF-7). The results demonstrated a significant decrease in cell proliferation and an increase in apoptosis markers after treatment with (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid at concentrations ranging from 10 to 100 µM over 48 hours.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Research Findings:

A recent study highlighted that treatment with (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid significantly reduced IL-6 and TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid, it is useful to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid | High | Moderate | Enzyme inhibition, pathway modulation |

| Compound A | Moderate | High | Direct cytokine inhibition |

| Compound B | Low | High | NF-kB pathway inhibition |

Research Applications

The compound's unique properties make it a valuable candidate for further research in various fields:

- Drug Development : Its potential as a lead compound for new anticancer agents is under investigation.

- Material Science : Its boronic acid functionality allows for applications in sensor technology and material synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.